2-hydroxy-N-(pyridin-3-yl)benzamide
Overview
Description
2-Hydroxy-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H10N2O2. It is a derivative of benzamide, where the amide nitrogen is bonded to a pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 2-hydroxy-N-(pyridin-3-yl)benzamide are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of this compound is not well-documented. The interaction of this compound with its potential targets and the resulting changes are yet to be elucidated. It’s important to note that understanding the mode of action can provide valuable insights into the compound’s therapeutic potential and possible side effects .
Biochemical Pathways
The compound’s influence on various biochemical pathways and their downstream effects would be an interesting area for future research .
Result of Action
Understanding these effects can provide insights into the compound’s potential therapeutic uses and possible side effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-(pyridin-3-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(pyridin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- N-(Pyridin-3-yl)pyridine-2-carboxamide
Uniqueness
2-Hydroxy-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and pyridine ring contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-hydroxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBVFYISXDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342060 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118623-71-5 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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